2-[({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one
Overview
Description
2-[({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved through the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: The next step involves the introduction of the triazole ring. This can be accomplished by reacting the quinazolinone intermediate with a suitable azide compound in the presence of a copper catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the triazole intermediate is reacted with a methoxyphenyl halide in the presence of a base.
Final Assembly: The final step involves the coupling of the triazole intermediate with the quinazolinone core through a thiol-ene reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form various cyclic derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Methoxyphenyl halides, sodium hydride, dimethylformamide, and methanol.
Cyclization: Acidic or basic catalysts, heat, and solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, substituted derivatives, and cyclic compounds.
Scientific Research Applications
2-[({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
Interact with Receptors: The compound can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.
Comparison with Similar Compounds
2-[({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Triazole Derivatives: Compounds with a triazole ring also show similar chemical reactivity and biological properties.
Methoxyphenyl Compounds: These compounds contain the methoxyphenyl group and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-[3-(4-methoxyphenyl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-3-15-29-22(10-6-7-17-11-13-18(31-2)14-12-17)27-28-24(29)32-16-21-25-20-9-5-4-8-19(20)23(30)26-21/h3-5,8-9,11-14H,1,6-7,10,15-16H2,2H3,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCNNBBFNNDXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=NN=C(N2CC=C)SCC3=NC4=CC=CC=C4C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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